molecular formula C6H10Cl2N4 B1522956 N-aminopyridine-3-carboximidamide dihydrochloride CAS No. 108799-80-0

N-aminopyridine-3-carboximidamide dihydrochloride

Cat. No.: B1522956
CAS No.: 108799-80-0
M. Wt: 209.07 g/mol
InChI Key: MTYSNTDTUUPRDX-UHFFFAOYSA-N
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Description

N-Aminopyridine-3-carboximidamide dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N4 and a molecular weight of 209.07 g/mol. This compound is known for its wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-aminopyridine-3-carboximidamide dihydrochloride typically involves the reaction of pyridine-3-carboximidamide with hydrochloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Aminopyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce aminopyridine derivatives.

  • Substitution: Substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

N-Aminopyridine-3-carboximidamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-aminopyridine-3-carboximidamide dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary, but they often include interactions with amino acids, nucleotides, and other biomolecules.

Comparison with Similar Compounds

N-Aminopyridine-3-carboximidamide dihydrochloride is unique in its chemical structure and properties compared to other similar compounds. Some similar compounds include:

  • Pyridine-3-carboximidamide: A closely related compound with similar applications but different reactivity.

  • N-Aminopyridine-4-carboximidamide dihydrochloride: Another pyridine derivative with distinct chemical properties and uses.

  • N-Aminopyridine-2-carboximidamide dihydrochloride: A structural isomer with different biological and chemical activities.

Properties

IUPAC Name

N'-aminopyridine-3-carboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-2-1-3-9-4-5;;/h1-4H,8H2,(H2,7,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSNTDTUUPRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/N)/N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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